

Ro 31-9790: A Technical Guide to its Target Profile and Selectivity

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Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B1243695

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Abstract

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in extracellular matrix (ECM) remodeling. This technical guide provides an in-depth analysis of the target profile and selectivity of **Ro 31-9790**. The document summarizes its inhibitory activity against various MMPs and other related enzymes, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows. This information is intended to support further research and development efforts involving this compound.

Target Profile and Selectivity

Ro 31-9790 is a synthetic, hydroxamate-based inhibitor that demonstrates broad-spectrum activity against several members of the matrix metalloproteinase family. Its primary mechanism of action involves the chelation of the active site zinc ion within these enzymes, rendering them inactive.^[1]

Inhibitory Activity against Matrix Metalloproteinases

Ro 31-9790 has been shown to inhibit a range of MMPs with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (K_i) against key MMPs are

summarized in the table below. This data highlights the compound's potent, nanomolar inhibition of several MMPs, including MMP-1, MMP-2, and MMP-14, with a lower potency against MMP-3.[\[2\]](#)[\[3\]](#)

Target	IC50 (nM)	Ki (nM)	Reference
MMP-1	10	-	[2]
MMP-2	8	5.2	[2] [3]
MMP-3	700	-	[2]
MMP-9	-	10.4	[3]
MMP-14	1.9	-	[2]

Inhibition of Cell Surface Shedding

Beyond its direct inhibition of MMPs, **Ro 31-9790** is a potent inhibitor of cell surface shedding events, which are often mediated by MMPs and a disintegrin and metalloproteinases (ADAMs). Notably, it inhibits the shedding of L-selectin (CD62L) and Tumor Necrosis Factor- α (TNF- α) from the surface of various immune cells.[\[4\]](#)[\[5\]](#) This activity is attributed to its inhibition of sheddases like ADAM17 (also known as TNF- α converting enzyme, TACE).[\[6\]](#)

Cellular Process	Cell Type	IC50 (μ M)	Reference
L-selectin Shedding	Mouse Lymphocytes	4.82 ± 0.75	[4]
L-selectin Shedding	Jurkat T cells	1.16 ± 0.27	[4]
L-selectin Shedding	Human Lymphocytes	0.70 ± 0.06	[4]
L-selectin Shedding	Human Monocytes	4.47 ± 1.27	[4]
TNF- α Shedding	Human Monocytes	0.38 ± 0.05	[4]

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like **Ro 31-9790** against a specific MMP.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
- Fluorogenic MMP substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- **Ro 31-9790** or other test inhibitors
- 96-well microplate (black, for fluorescence readings)
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Ro 31-9790** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the inhibitor in assay buffer to generate a range of test concentrations.
- In the microplate, add the recombinant MMP enzyme to each well, followed by the diluted inhibitor or vehicle control.
- Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using the microplate reader.
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

- Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

L-selectin Shedding Assay

This protocol describes a method to assess the effect of **Ro 31-9790** on the shedding of L-selectin from the surface of leukocytes.

Materials:

- Isolated primary leukocytes (e.g., human peripheral blood mononuclear cells) or a suitable cell line (e.g., Jurkat T cells)
- Cell culture medium (e.g., RPMI-1640)
- Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
- **Ro 31-9790**
- Fluorescently labeled anti-L-selectin antibody (e.g., FITC-conjugated anti-CD62L)
- Flow cytometer

Procedure:

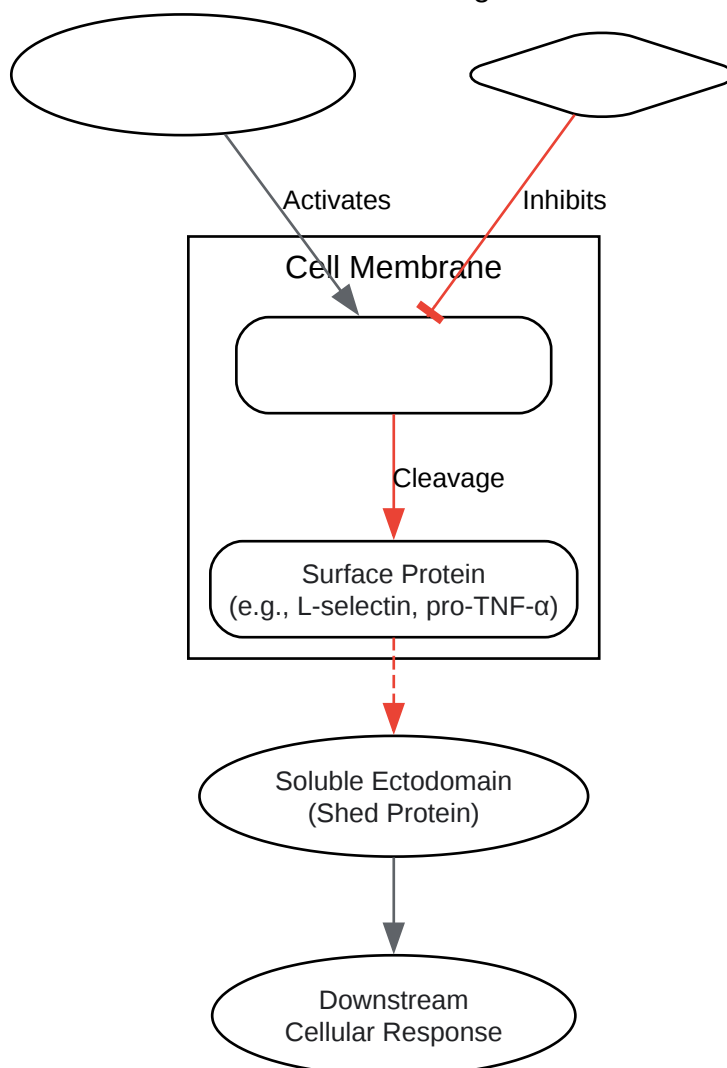
- Culture the cells to an appropriate density.
- Pre-incubate the cells with various concentrations of **Ro 31-9790** or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
- Induce L-selectin shedding by adding the stimulus (e.g., PMA) to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by placing the cells on ice.
- Wash the cells with cold phosphate-buffered saline (PBS).
- Stain the cells with the fluorescently labeled anti-L-selectin antibody according to the manufacturer's instructions.

- Analyze the cell surface expression of L-selectin using a flow cytometer.
- Quantify the percentage of L-selectin positive cells or the mean fluorescence intensity.
- Calculate the percentage inhibition of shedding for each inhibitor concentration relative to the stimulated control and determine the IC₅₀ value.[4]

Visualizations

Signaling Pathway: Inhibition of Cell Surface Shedding

Mechanism of Ro 31-9790 in Inhibiting Cell Surface Shedding

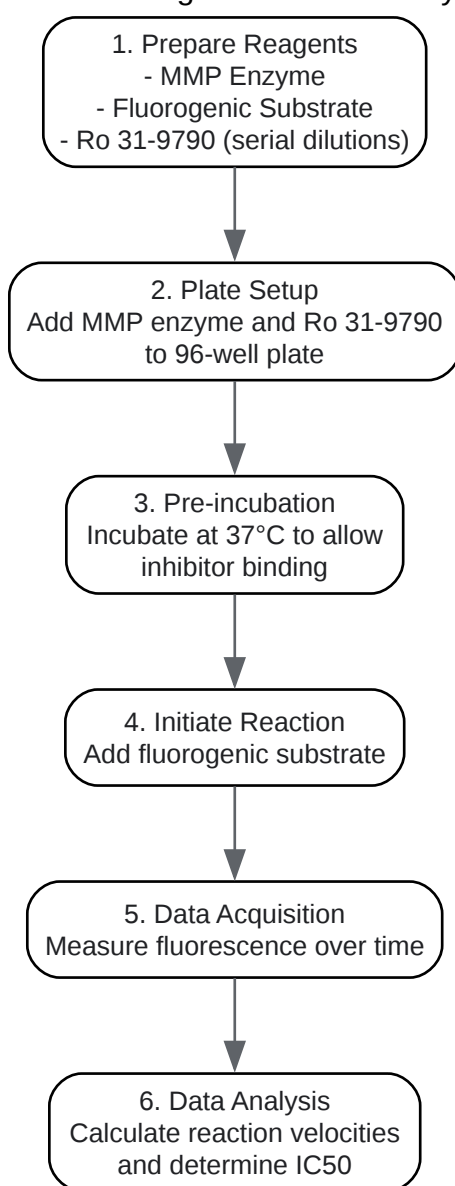


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Caption: **Ro 31-9790** inhibits sheddases, preventing the cleavage and release of surface proteins.

Experimental Workflow: MMP Inhibition Assay

Workflow for Determining MMP Inhibition by Ro 31-9790



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Caption: A stepwise workflow for quantifying the inhibitory potency of **Ro 31-9790** against MMPs.

Conclusion

Ro 31-9790 is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases and related sheddases. Its ability to potently inhibit key MMPs involved in tissue remodeling and inflammation, as well as to block the shedding of important cell surface molecules, makes it a valuable tool for research in various fields, including immunology, oncology, and rheumatology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with or considering the use of **Ro 31-9790**. Further investigation into its selectivity against a wider range of MMPs and ADAMs will continue to refine our understanding of its biological activities.

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